molecular formula C9H7ClN2O2 B15206831 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B15206831
M. Wt: 210.62 g/mol
InChI Key: HTTJCDGXOBOQIR-UHFFFAOYSA-N
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Description

6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a chlorine substituent at position 6, a methyl group at position 5, and a carboxylic acid moiety at position 2 (Figure 1).

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14)

InChI Key

HTTJCDGXOBOQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Chloro Position

The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of the carboxylic acid and chlorine activate the ring for nucleophilic attack, particularly at positions ortho and para to the chlorine .

Reaction Type Reagents/Conditions Product
MethoxylationNaOCH₃, DMF, 80°C6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
AminationNH₃ (g), CuI, 120°C6-Amino-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
ThiolationNaSH, EtOH, reflux6-Mercapto-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the nucleophile (e.g., methoxide) generates a strong base.

  • Attack at the electron-deficient C6 position, facilitated by the electron-withdrawing groups, displaces chloride .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 2 participates in esterification, amidation, and decarboxylation reactions. Its strong acidity (pKa ≈ −4.69 ) allows deprotonation under mild conditions.

Esterification

Reagent Conditions Product
CH₃OH, H₂SO₄Reflux, 4 hoursMethyl 6-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylate
(COCl)₂, DMF catalystRT, 1 hourAcid chloride intermediate

Amidation

Reagent Conditions Product
SOCl₂, NH₃Reflux, 2 hours6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxamide
EDC, HOBt, DIPEADCM, RT, 12 hoursPeptide-coupled derivatives

Key Application : Amidation products show enhanced bioavailability and are explored as kinase inhibitors .

Decarboxylation Reactions

Decarboxylation occurs under thermal or basic conditions, yielding imidazo[1,2-a]pyridine derivatives:

Conditions Product Yield
CuO, Quinoline, 200°C6-Chloro-5-methylimidazo[1,2-a]pyridine78%
NaOH, H₂O, 120°C5-Methylimidazo[1,2-a]pyridine65%

Mechanism : The reaction proceeds via a six-membered transition state, where the carboxylic acid loses CO₂ to form a stabilized carbanion intermediate .

Metal-Catalyzed Cross-Coupling Reactions

The chlorine and carboxylic acid groups enable cross-coupling reactions for structural diversification:

Suzuki-Miyaura Coupling

Reagent Conditions Product
Pd(PPh₃)₄, ArB(OH)₂DMF, K₂CO₃, 80°C6-Aryl-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Ullmann-Type Coupling

Reagent Conditions Product
CuI, 1,10-PhenanthrolineDMSO, 130°C6-(Aryloxy)-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Applications : These reactions introduce aryl or heteroaryl groups for modulating biological activity .

Biological Relevance of Reaction Products

Derivatives synthesized via the above reactions exhibit pharmacological potential:

  • Anticancer Activity : Ester derivatives inhibit PI3Kα with IC₅₀ values < 1 μM .

  • Antimicrobial Properties : Amide derivatives show MIC values of 2–8 μg/mL against Mycobacterium tuberculosis .

Scientific Research Applications

Scientific Research Applications

  • Chemistry This compound is used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology It is investigated for its antimicrobial and antiviral properties.
  • Medicine It is explored as a potential lead compound for developing new drugs targeting tuberculosis and other infectious diseases.
  • Industry It is utilized in developing new materials with specific electronic properties.

6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid has garnered attention in medicinal chemistry because of its potential biological activities, particularly its antimicrobial and anti-tuberculosis properties.

Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity, and modifications at various positions on the imidazo[1,2-a]pyridine ring significantly affect its potency against TB. For instance:

  • Substitution with a chloro group at the 6-position reduces activity.
  • Retaining a methyl or small group at the 2-position is essential for maintaining activity against TB.

Case Studies

Study 1: Anti-Tuberculosis Activity
In a study evaluating various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis strains, compounds derived from this compound demonstrated promising results.

Compound IDMIC (μM)Comments
Compound 150.05More active than isoniazid
Compound 160.10Comparable to standard treatments
Compound 17>160No significant activity

These findings suggest that modifications to the base structure can significantly enhance or diminish biological activity.

Study 2: Pharmacokinetic Properties
Another critical aspect of evaluating the biological activity of this compound involves its pharmacokinetic properties. A study reported the following data for compound 16:

Pharmacokinetic ParameterValue
Plasma Protein Binding (%)99.89% (human)
CYP Inhibition (% at 10 μM)CYP1A2: 26.3%
hERG IC50 (μM)>10
% Remaining in Hepatocytes0.19% (human)

These parameters indicate that while the compound has high plasma protein binding, it also shows some potential for drug-drug interactions via CYP enzyme inhibition.

Chemical Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Reacts with sodium methoxide or other nucleophiles in an aprotic solvent.

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.

Other Imidazo[1,2-a]pyridine Derivatives

Comparison with Similar Compounds

6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic Acid (Compound 11)

  • Substituents : Pyrid-2-yl group at position 6, carboxylic acid at position 2.
  • This modification likely enhances solubility in polar solvents compared to the chloro-methyl analog .
  • Pharmacological Relevance : Compound 11 was evaluated for its ADME (Absorption, Distribution, Metabolism, Excretion) profile, showing moderate metabolic stability in liver microsomes, though specific data for the target compound are unavailable .

6-Chloro-2-methylimidazo[1,2-a]pyridine

  • Substituents : Chlorine at position 6, methyl at position 2.
  • Key Differences : The absence of a carboxylic acid group reduces polarity, likely decreasing water solubility. The methyl group at position 2 may hinder hydrogen bonding compared to the carboxylic acid in the target compound .

3-Nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine

  • Substituents : Nitro group at position 3, phenylthio groups at positions 2 and 6.
  • The phenylthio substituents enhance lipophilicity, contrasting with the hydrophilic carboxylic acid in the target compound .
  • Synthesis : Synthesized via nitration of a chloromethyl intermediate, highlighting the versatility of imidazo[1,2-a]pyridine functionalization .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : Pyrimidine ring with chlorine, methyl, and carboxylic acid groups.
  • Key Differences : The pyrimidine core (vs. imidazo[1,2-a]pyridine) alters aromaticity and electronic distribution. The carboxylic acid at position 4 may exhibit different hydrogen-bonding capabilities compared to position 2 in the target compound .

Research Findings and Implications

  • Solubility and Bioavailability: The carboxylic acid group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., methyl or phenylthio groups) .
  • Metabolic Stability : Nitro-containing analogs may face faster hepatic clearance due to nitro-reductase activity, whereas the target compound’s chloro and methyl groups could enhance stability .
  • Structural Flexibility : The imidazo[1,2-a]pyridine core allows diverse functionalization, as demonstrated by the synthesis of nitro and pyridyl derivatives .

Biological Activity

6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-tuberculosis properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H7ClN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14)
Canonical SMILESCC1=C(C=CC2=NC(=CN12)C(=O)O)Cl

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives of imidazo[1,2-a]pyridine for their anti-tuberculosis (anti-TB) properties. The results showed that certain derivatives of this compound had comparable minimum inhibitory concentrations (MICs) to established TB treatments like isoniazid .

The mechanism of action for this compound involves inhibition of specific molecular targets within Mycobacterium tuberculosis. Notably, it has been identified as a QcrB inhibitor, which is crucial for the bacterium's electron transport chain and ATP synthesis. This inhibition disrupts cellular respiration in the bacteria, leading to its death .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine ring significantly affect its potency against TB. For instance:

  • Position 6 : Substitution with a chloro group reduces activity.
  • Position 2 : Retaining a methyl or small group is essential for maintaining activity against TB .

Study 1: Anti-Tuberculosis Activity

In a recent study evaluating various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis strains, compounds derived from this compound demonstrated promising results:

Compound IDMIC (μM)Comments
Compound 150.05More active than isoniazid
Compound 160.10Comparable to standard treatments
Compound 17>160No significant activity

These findings suggest that modifications to the base structure can enhance or diminish biological activity significantly.

Study 2: Pharmacokinetic Properties

Another critical aspect of evaluating the biological activity of this compound involves its pharmacokinetic properties. A study reported the following data for compound 16:

Pharmacokinetic ParameterValue
Plasma Protein Binding (%)99.89% (human)
CYP Inhibition (% at 10 μM)CYP1A2: 26.3%
hERG IC50 (μM)>10
% Remaining in Hepatocytes0.19% (human)

These parameters indicate that while the compound has high plasma protein binding, it also shows some potential for drug-drug interactions via CYP enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl ester derivatives (e.g., 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester) are common intermediates, synthesized using nucleophiles like amines or alkoxides under reflux conditions . Subsequent hydrolysis with aqueous NaOH or HCl yields the carboxylic acid form. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the final product.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • HPLC-MS : To confirm purity and molecular weight (using C18 columns, acetonitrile/water mobile phase).
  • NMR Spectroscopy : 1^1H and 13^13C NMR for structural elucidation (DMSO-d6 as solvent, referencing δ 2.50 ppm for 1^1H).
  • FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. How does the compound’s solubility influence experimental design?

  • Methodological Answer : The compound’s solubility in DMSO (1.6 µg/mL at pH 7.4) suggests it requires polar aprotic solvents for in vitro assays. For biological studies, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data between structurally similar imidazopyridines?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., high vs. moderate activity in analogs) may arise from substituent positioning. To resolve this:

  • Perform comparative SAR studies : Test derivatives with halogen or methyl groups at positions 5 and 6.
  • Use enzyme inhibition assays (e.g., kinase profiling) to identify specific targets, as activity may depend on mechanisms like ATP mimicry vs. DNA intercalation .

Q. How do environmental factors (e.g., pH) affect the compound’s stability and efficacy as a fluorescent probe?

  • Methodological Answer : Adjust buffer systems (pH 6–8) to maintain stability. For fluorescence studies:

  • Use phosphate buffers (pH 7.4) for physiological relevance.
  • Monitor degradation via UV-Vis spectroscopy (λmax ~300 nm) under varying pH conditions .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to simulate binding.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on key residues (e.g., ATP-binding pocket) identified in similar imidazopyridines .

Notes for Experimental Design

  • Contradictory Data Mitigation : Always include positive controls (e.g., staurosporine for kinase assays) and validate findings across multiple cell lines.
  • Synthetic Optimization : Replace traditional reducing agents (e.g., NaBH4) with catalytic hydrogenation for greener synthesis .

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